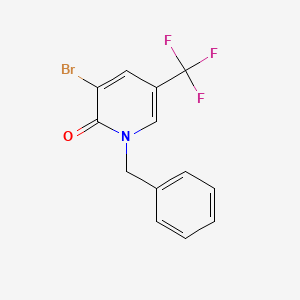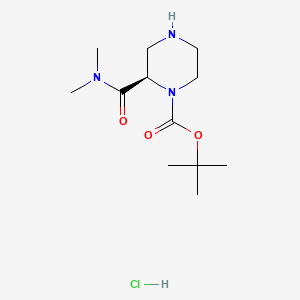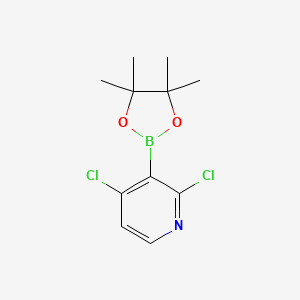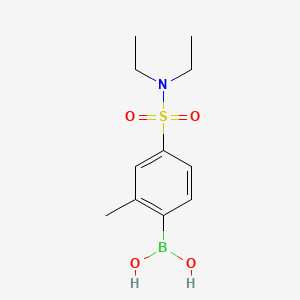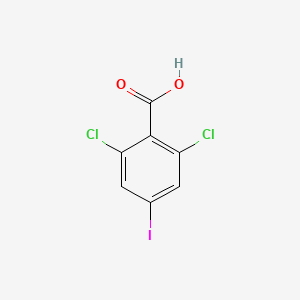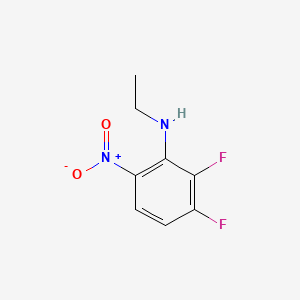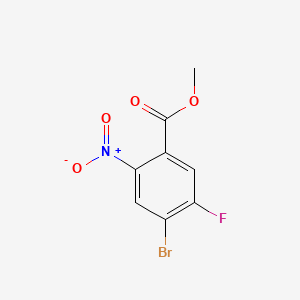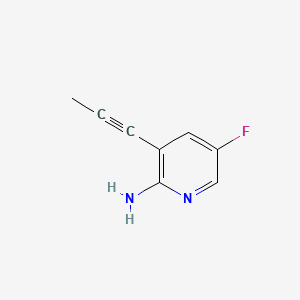
5-Fluoro-3-(prop-1-yn-1-yl)pyridin-2-amine
Overview
Description
5-Fluoro-3-(prop-1-yn-1-yl)pyridin-2-amine is a chemical compound with the molecular formula C8H7FN2. It is a fluorinated pyridine derivative, which has garnered interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Fluoro-3-(prop-1-yn-1-yl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-aminopyridine and propargyl bromide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-Fluoro-3-(prop-1-yn-1-yl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions: Common reagents include strong bases, oxidizing agents like potassium permanganate (KMnO4), and reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Fluoro-3-(prop-1-yn-1-yl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-(prop-1-yn-1-yl)pyridin-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
5-Fluoro-3-(prop-1-yn-1-yl)pyridin-2-amine can be compared with other similar compounds:
Similar Compounds: Examples include 5-Fluoro-3-iodo-pyridin-2-ylamine, 5-Chloro-3-iodo-pyridin-2-ylamine, and 4-Chloro-3-iodo-pyridin-2-ylamine.
Uniqueness: The presence of the prop-1-ynyl group and the fluorine atom in this compound imparts unique chemical properties, making it distinct from its analogs.
Properties
CAS No. |
1312755-46-6 |
|---|---|
Molecular Formula |
C8H7FN2 |
Molecular Weight |
150.156 |
IUPAC Name |
5-fluoro-3-prop-1-ynylpyridin-2-amine |
InChI |
InChI=1S/C8H7FN2/c1-2-3-6-4-7(9)5-11-8(6)10/h4-5H,1H3,(H2,10,11) |
InChI Key |
WCZQYQXKHHOMQM-UHFFFAOYSA-N |
SMILES |
CC#CC1=CC(=CN=C1N)F |
Synonyms |
2-PyridinaMine, 5-fluoro-3-(1-propyn-1-yl)- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

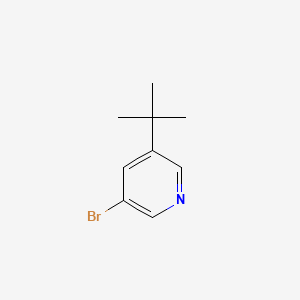
![(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride](/img/structure/B567424.png)
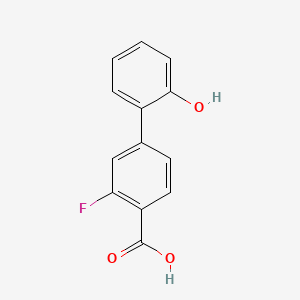
![6-Nitrospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one](/img/structure/B567426.png)
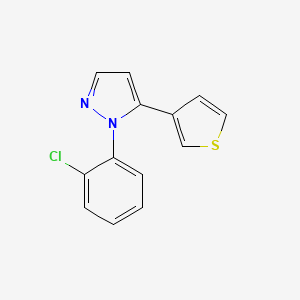
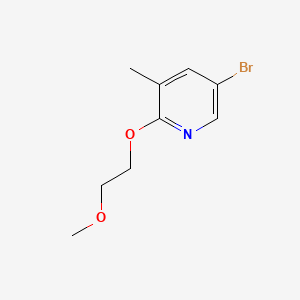
![tert-Butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B567432.png)
